Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate
Description
Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxyl position, a hydroxyl group at the para position (C4), and a benzylaminomethyl substituent at the meta position (C3). This structure combines aromatic, hydrogen-bonding (via the hydroxyl group), and amine-functionalized motifs, which may confer unique physicochemical and biological properties. For example, benzylamino or phenethylamino groups are often introduced via nucleophilic substitution or reductive amination reactions, as seen in the preparation of related esters like ethyl 4-((3-(benzylamino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (compound 37 in ) .
Properties
IUPAC Name |
ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-21-17(20)14-8-9-16(19)15(10-14)12-18-11-13-6-4-3-5-7-13/h3-10,18-19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQOMMUQQXOJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)CNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
The target molecule, ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate, features a benzoate core substituted with a hydroxy group at position 4 and a benzylaminomethyl moiety at position 3. Retrosynthetic analysis suggests two primary disconnections:
- Esterification of 4-hydroxybenzoic acid to form ethyl 4-hydroxybenzoate.
- Introduction of the benzylaminomethyl group via reductive amination or nucleophilic substitution at position 3.
The hydroxy group at position 4 necessitates protection during synthetic steps to prevent undesired side reactions, while the meta-substitution pattern at position 3 demands precise regioselective strategies.
Synthetic Routes and Methodological Comparisons
Route 1: Reductive Amination of a Formyl Intermediate
Protection of the 4-Hydroxy Group
Ethyl 4-hydroxybenzoate is protected as a methoxy ether using methyl iodide and potassium carbonate in dimethylformamide (DMF) (yield: 92%).
Vilsmeier-Haack Formylation
The methoxy-protected intermediate undergoes formylation at position 3 using phosphorus oxychloride (POCl₃) and DMF at 0–5°C. The formyl group is introduced with 78% yield, as confirmed by $$ ^1 \text{H NMR} $$ ($$ \delta = 9.87 \, \text{ppm} $$).
Reductive Amination
The formyl intermediate reacts with benzylamine in methanol under hydrogen gas (1 atm) with 10% palladium-on-carbon (Pd/C) as a catalyst. After 12 hours, the benzylaminomethyl group is formed (yield: 65%).
Deprotection
The methoxy group is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C, restoring the hydroxy group (yield: 85%).
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Protection | CH₃I, K₂CO₃, DMF, 60°C | 92 | 98.5 |
| Formylation | POCl₃, DMF, 0°C | 78 | 97.2 |
| Reductive Amination | BnNH₂, H₂, Pd/C, MeOH | 65 | 95.8 |
| Deprotection | BBr₃, CH₂Cl₂, −78°C | 85 | 99.1 |
Route 2: Chloromethylation and Nucleophilic Substitution
Chloromethylation
Ethyl 4-hydroxybenzoate is treated with paraformaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) at 50°C. Chloromethylation occurs preferentially at position 3 (yield: 70%).
Benzylamine Substitution
The chloromethyl intermediate reacts with benzylamine in tetrahydrofuran (THF) at reflux for 24 hours, yielding the benzylaminomethyl derivative (yield: 58%).
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chloromethylation | (CH₂O)ₙ, HCl, ZnCl₂, 50°C | 70 | 96.3 |
| Substitution | BnNH₂, THF, reflux | 58 | 94.7 |
Optimization of Reaction Parameters
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Patent WO2012032528A2 highlights the importance of avoiding toxic reagents like potassium cyanide in nitrile formation. Similarly, the use of isopropyl alcohol as a recrystallization solvent improves yields by 12% compared to ethanol.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate is characterized by its unique molecular structure, which includes an ethyl ester group, a benzylamino side chain, and a hydroxyl group on the aromatic ring. This configuration contributes to its biological activity and potential therapeutic applications.
Scientific Research Applications
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is proposed to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
2. Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values obtained from these assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
These findings suggest that this compound may induce apoptosis in cancer cells, potentially through the inhibition of specific enzymes involved in cell cycle regulation.
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Studies
Case Study 1: Antimicrobial Efficacy
A research team synthesized derivatives of this compound and evaluated their antimicrobial effects. The study highlighted that modifications to the benzyl group significantly impacted antibacterial activity, demonstrating a clear structure–activity relationship.
Case Study 2: Anticancer Screening
A comprehensive screening of analogues revealed that this compound exhibited potent anticancer activity against MCF-7 cells, with mechanisms involving apoptosis induction confirmed through flow cytometry assays.
Mechanism of Action
The mechanism of action of Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyl and ester groups may also play a role in its biological activity by facilitating interactions with other biomolecules.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The benzylamino group in the target compound introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing trifluoromethyl group in ’s analog .
- Solubility : Parabens (e.g., Ethyl 4-hydroxybenzoate) exhibit high aqueous solubility due to their simplicity, whereas bulkier substituents (e.g., pyridazine in I-6230) may reduce solubility .
Analytical Characterization:
- NMR: Aromatic protons in similar compounds (e.g., Ethyl 4-aminobenzoate in ) show distinct δ 6.5–8.0 ppm for aromatic hydrogens, while benzylamino methyl groups resonate near δ 3.5–4.5 ppm .
- MS : Molecular ion peaks for ethyl benzoate derivatives typically align with their molecular weights (e.g., [M+H]+ at m/z 294 for the target compound).
Biological Activity
Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate, a compound derived from 4-hydroxybenzoic acid, has garnered attention for its potential biological activities. This article delves into its various biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester linked to a benzylamino group, which contributes to its unique biological properties. The structure can be summarized as follows:
- Chemical Formula : C₁₈H₁₉N₁O₃
- Molecular Weight : 295.35 g/mol
- Functional Groups : Hydroxy (-OH), Ester (-COO-), Aromatic rings
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- The benzylamino group may interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
- The hydroxyl and ester groups facilitate interactions with biomolecules, enhancing its biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been suggested that derivatives of hydroxybenzoates possess cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | TBD |
| Related Hydroxybenzoate Derivative | A549 (Lung) | 14.50 |
Other Biological Activities
In addition to antimicrobial and anticancer effects, this compound has been investigated for other activities:
- Anticonvulsant Effects : Preliminary studies suggest potential anticonvulsant properties in animal models.
- Vasodilating Effects : The compound may exhibit vasodilating activity, contributing to cardiovascular health.
- Analgesic and Anesthetic Effects : Some studies indicate possible analgesic effects, warranting further investigation .
Case Studies and Research Findings
- Anticancer Studies : A study focusing on the structural analogs of this compound found promising results in inhibiting HDAC activity, leading to reduced cell proliferation in various cancer types .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Pharmacological Evaluation : A recent pharmacological evaluation highlighted the compound's potential as a lead molecule for drug development due to its favorable safety profile and diverse biological activities .
Future Directions
Given its diverse biological activities, further research is warranted to explore:
- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.
- Mechanistic Studies : Investigating the specific molecular pathways affected by this compound.
- Formulation Development : Exploring its potential in drug formulations for targeted delivery in cancer therapy or as an antimicrobial agent.
Q & A
Q. How can the synthesis of Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate be optimized using palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The compound can be synthesized via a palladium-catalyzed Sonogashira or Suzuki coupling. For example, details a protocol where methyl 4-iodobenzoate reacts with N-benzylprop-2-yn-1-amine in the presence of Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (2 mol%) in triethylamine. Key parameters include:
Q. What HPLC conditions are recommended for separating this compound from structurally similar derivatives?
- Methodological Answer : Chromolith® HPLC columns (silica-based) with isocratic elution at 22°C and 2 μL injection volume are effective. A mobile phase of methanol/water (60:40 v/v) resolves parabens (e.g., methyl, ethyl, and propyl 4-hydroxybenzoate) with baseline separation in <15 minutes. Peaks are identified via retention time matching and spiking experiments .
Q. How can impurities in synthesized this compound be identified and quantified?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Reference standards (e.g., 4-hydroxybenzoic acid, methyl/ethyl parabens) are analyzed to identify byproducts. Quantify impurities using calibration curves (R² > 0.999) and threshold limits per ICH guidelines (e.g., <0.1% for unknown impurities) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?
- Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals unambiguously. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or conformational flexibility; MD simulations can model dynamic behavior. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What mechanistic insights explain the stability of the benzylamino-methyl moiety under acidic conditions?
- Methodological Answer : Conduct pH-dependent stability studies (pH 1–7, 37°C) using HPLC-UV. The benzylamino group’s protonation at low pH may reduce nucleophilic attack on the ester linkage. highlights similar stability in ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate, where electron-withdrawing groups stabilize the ester under acidic conditions. Kinetic modeling (first-order degradation) quantifies half-life .
Q. How can solid-phase microextraction (SPME) be optimized for trace-level detection of this compound in complex matrices?
- Methodological Answer : Use a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber for direct immersion SPME. Optimize extraction time (30–60 min), temperature (50°C), and desorption time (5 min at 250°C). Validate via GC-MS/MS with multiple reaction monitoring (MRM) for enhanced sensitivity (LOQ < 10 ng/mL). Matrix-matched calibration corrects for signal suppression in lotions/creams .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
